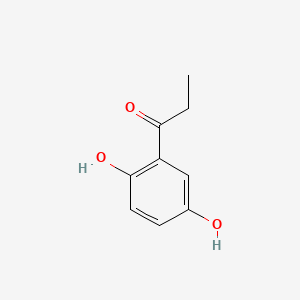

2',5'-Dihydroxypropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87567. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(2,5-dihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQYIIXIHXUPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239657 | |

| Record name | Propiophenone, 2',5'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-46-5 | |

| Record name | 2′,5′-Dihydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Dihydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dihydroxypropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 2',5'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-dihydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5'-DIHYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ5ZW5SJ67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2',5'-Dihydroxypropiophenone: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2',5'-Dihydroxypropiophenone, a key chemical intermediate with significant potential in organic synthesis, pharmaceutical research, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and prospective applications.

Introduction and Chemical Identity

This compound, systematically named 1-(2,5-dihydroxyphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone core substituted with two hydroxyl groups on the phenyl ring.[1][2][3][4] This hydroquinone moiety is a critical structural feature, imparting significant chemical reactivity and potential biological activity, particularly antioxidant properties.[5] Its role as a versatile synthetic building block allows for the creation of more complex molecules, including biologically active chalcones and other derivatives.[6]

The fundamental identifiers and structural representation of this compound are crucial for its unambiguous identification and use in a research setting.

Chemical Structure:

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(2,5-DIHYDROXYPHENYL)PROPAN-1-ONE | CAS 938-46-5 [matrix-fine-chemicals.com]

- 3. This compound | C9H10O3 | CID 70312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dihydroxypropiophenone [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Synthesis of 2',5'-Dihydroxypropiophenone: A Technical Guide to Core Methodologies and Mechanisms

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 2',5'-dihydroxypropiophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, scientists, and professionals in drug development, this document delves into the two predominant synthesis routes: the Fries rearrangement of hydroquinone dipropionate and the direct Friedel-Crafts acylation of hydroquinone. Beyond mere procedural outlines, this guide elucidates the underlying reaction mechanisms, explores the critical parameters influencing reaction outcomes, and offers detailed, field-proven experimental protocols. Through a synthesis of established chemical principles and practical insights, this whitepaper aims to equip the reader with the foundational knowledge and actionable methodologies for the successful synthesis and purification of this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic ketone that serves as a key building block in the synthesis of a variety of more complex molecules. Its structural features, namely the dihydroxylated phenyl ring and the propiophenone side chain, make it a versatile precursor for the development of pharmaceutical agents and other specialty chemicals. The hydroxyl groups offer sites for further functionalization, while the ketone moiety can be readily transformed through a variety of classical organic reactions. A thorough understanding of its synthesis is therefore crucial for chemists working in medicinal chemistry and process development. This guide will focus on the two most industrially relevant and academically established methods for its preparation.

The Fries Rearrangement: A Classic Approach to Hydroxyaryl Ketones

The Fries rearrangement is a powerful and widely employed method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3][4] For the synthesis of this compound, the starting material is hydroquinone dipropionate.

Mechanism of the Fries Rearrangement

The accepted mechanism for the Fries rearrangement proceeds through the formation of an acylium ion intermediate.[1][2] The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen of the ester group, which is more electron-rich than the phenolic oxygen. This coordination polarizes the acyl-oxygen bond, facilitating the departure of the acyl group as a resonance-stabilized acylium cation. This highly electrophilic species then attacks the electron-rich aromatic ring of the phenoxide in an electrophilic aromatic substitution reaction. A subsequent aqueous workup liberates the final hydroxyaryl ketone product.[1][2]

The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) is notably dependent on the reaction temperature.[1][2] Lower temperatures generally favor the formation of the para-product, while higher temperatures promote the formation of the ortho-product.[1] This is often attributed to the thermodynamic stability of the chelated ortho-isomer at elevated temperatures.

Experimental Protocol: Synthesis of this compound via Fries Rearrangement

This protocol is adapted from the well-established procedure for the synthesis of 2',5'-dihydroxyacetophenone found in Organic Syntheses, which is noted to be applicable for the propionyl analog.[3]

Step 1: Synthesis of Hydroquinone Dipropionate

-

To a stirred solution of hydroquinone (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine), add propionyl chloride (2.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hydroquinone dipropionate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Fries Rearrangement of Hydroquinone Dipropionate

-

In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, combine hydroquinone dipropionate (1 equivalent) and anhydrous aluminum chloride (approximately 3 equivalents).[3]

-

Heat the mixture in an oil bath. Slowly raise the temperature to 120-140 °C. Vigorous evolution of HCl gas will be observed.[3]

-

Once the initial gas evolution subsides, increase the temperature to 160-165 °C and maintain for 3-4 hours. The reaction mixture will become a thick, dark paste.[3]

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly add the reaction mixture to a beaker containing crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood.[3]

-

Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.[3]

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as water or ethanol.[3]

| Parameter | Condition | Rationale |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Potent Lewis acid required to facilitate the formation of the acylium ion.[3] |

| Temperature | 160-165 °C | Higher temperatures favor the formation of the ortho-acylated product.[1] |

| Reaction Time | 3-4 hours | Sufficient time to ensure complete rearrangement.[3] |

| Workup | Acidified Ice | Decomposes the aluminum chloride-product complex and protonates the phenoxide.[3] |

Friedel-Crafts Acylation: A Direct Route to Aryl Ketones

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the direct C-acylation of aromatic rings.[5][6] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst.[5][6] For the synthesis of this compound, hydroquinone is directly acylated with propionyl chloride or propionic anhydride.

Mechanism of the Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation begins with the reaction between the acylating agent (e.g., propionyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion.[7] This acylium ion then attacks the electron-rich hydroquinone ring in an electrophilic aromatic substitution. The hydroxyl groups of hydroquinone are strongly activating and ortho-, para-directing, leading to acylation at the positions ortho to the hydroxyl groups. A subsequent deprotonation of the resulting arenium ion (sigma complex) restores the aromaticity of the ring and yields the acylated product. An aqueous workup is necessary to decompose the catalyst-product complex.[7]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on a general procedure for the Friedel-Crafts acylation of hydroquinone.[8]

-

In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 equivalents) in a suitable anhydrous solvent, such as nitrobenzene or carbon disulfide, and cool the suspension to 0-5 °C in an ice bath.[8]

-

In the dropping funnel, prepare a solution of hydroquinone (1 equivalent) and propionyl chloride (1.1 equivalents) in the same anhydrous solvent.

-

Add the hydroquinone-propionyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.[8]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization.

| Parameter | Condition | Rationale |

| Acylating Agent | Propionyl Chloride | A reactive source of the propionyl group.[8] |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Activates the acylating agent to form the acylium ion.[8] |

| Solvent | Anhydrous Nitrobenzene or CS₂ | Inert solvent that can dissolve the reactants and catalyst.[8] |

| Temperature | 0-5 °C (addition), Room Temp (reaction) | Controls the initial exothermic reaction and allows for a controlled reaction rate. |

| Workup | Acidified Ice | Decomposes the catalyst-product complex for product isolation.[8] |

Comparison of Synthesis Pathways

| Feature | Fries Rearrangement | Friedel-Crafts Acylation |

| Starting Materials | Hydroquinone dipropionate | Hydroquinone, Propionyl Chloride/Anhydride |

| Number of Steps | Two (esterification, rearrangement) | One |

| Reagents | AlCl₃ | AlCl₃ |

| Byproducts | HCl | HCl |

| Control of Regioselectivity | Temperature-dependent (ortho vs. para)[1] | Primarily ortho-acylation due to directing effects of -OH groups. |

| Potential Issues | High temperatures required for ortho-selectivity. | Potential for O-acylation and polysubstitution.[8] |

Conclusion

Both the Fries rearrangement and the Friedel-Crafts acylation represent viable and effective methods for the synthesis of this compound. The choice between these two pathways will often depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific isomeric purity required. The Fries rearrangement, while requiring an additional esterification step, can offer a degree of control over regioselectivity through temperature manipulation. In contrast, the direct Friedel-Crafts acylation provides a more atom-economical, one-pot approach, though careful control of reaction conditions is necessary to minimize side reactions. The detailed mechanisms and protocols provided in this guide offer a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate, empowering researchers and developers in their pursuit of novel molecular entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

The Spectroscopic Signature of 2',5'-Dihydroxypropiophenone: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2',5'-Dihydroxypropiophenone (CAS No. 938-46-5), a key chemical intermediate in organic synthesis and pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting a multi-faceted spectroscopic profile, this guide aims to serve as an essential reference for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer in-depth interpretations of the spectral data, supported by authoritative references.

Introduction: The Molecular Identity of this compound

This compound, with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a dihydroxy-substituted aromatic ketone.[1][2] Its structure, featuring a propiophenone core with hydroxyl groups at the 2' and 5' positions of the phenyl ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and the structural verification of novel derivatives in medicinal chemistry and materials science. This guide will systematically deconstruct the NMR, IR, and MS data to provide a holistic understanding of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the compound.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of phenolic compounds is crucial for reproducibility and accurate interpretation.

Instrumentation:

-

A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher.

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the hydroxyl groups.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm for both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Relaxation Delay: 2-5 seconds (a longer delay is often necessary for quaternary carbons).

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required.

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the different types of protons present in the molecule. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH (Position 2') | ~12.0 (variable) | singlet (broad) | - | 1H |

| -OH (Position 5') | ~9.5 (variable) | singlet (broad) | - | 1H |

| H-6' | ~7.30 | doublet | ~3.0 | 1H |

| H-4' | ~7.05 | doublet of doublets | ~9.0, 3.0 | 1H |

| H-3' | ~6.90 | doublet | ~9.0 | 1H |

| -CH₂- (Propanoyl) | ~3.00 | quartet | ~7.2 | 2H |

| -CH₃ (Propanoyl) | ~1.20 | triplet | ~7.2 | 3H |

Causality Behind Peak Assignments:

-

Hydroxyl Protons (-OH): The chemical shifts of the hydroxyl protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The proton at the 2'-position is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl group, forming a six-membered ring. This deshielding effect results in a chemical shift typically above 10 ppm. The 5'-hydroxyl proton will have a lower chemical shift. Both signals will appear as broad singlets.

-

Aromatic Protons (H-3', H-4', H-6'): The aromatic region of the spectrum will show three distinct signals corresponding to the three protons on the substituted phenyl ring. The electron-donating hydroxyl groups and the electron-withdrawing carbonyl group influence their chemical shifts. The coupling patterns (doublet and doublet of doublets) arise from spin-spin coupling with neighboring protons, providing definitive information about their relative positions.

-

Propanoyl Protons (-CH₂- and -CH₃): The methylene (-CH₂-) protons adjacent to the carbonyl group are deshielded and appear as a quartet due to coupling with the three neighboring methyl (-CH₃) protons (n+1 rule, where n=3). The methyl protons appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~205 |

| C-2' (C-OH) | ~162 |

| C-5' (C-OH) | ~150 |

| C-1' | ~119 |

| C-4' | ~119 |

| C-6' | ~118 |

| C-3' | ~115 |

| -CH₂- (Propanoyl) | ~32 |

| -CH₃ (Propanoyl) | ~8 |

Causality Behind Peak Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift in the downfield region of the spectrum, typically around 200-210 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the hydroxyl groups (C-2' and C-5') are significantly deshielded and appear at higher chemical shifts. The other aromatic carbons will have distinct signals based on their electronic environment.

-

Aliphatic Carbons (-CH₂- and -CH₃): The carbons of the propanoyl group appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) is adjacent to the carbonyl group and is therefore more deshielded than the terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and widely used sampling technique that requires minimal sample preparation.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic -OH |

| 3000-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1640 | C=O stretch | Aryl ketone |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenolic |

Causality Behind Peak Assignments:

-

O-H Stretching: The broad absorption band in the 3500-3200 cm⁻¹ region is a hallmark of the hydroxyl (-OH) groups involved in hydrogen bonding.

-

C-H Stretching: The absorptions in the 3000-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the ethyl group.

-

C=O Stretching: The strong, sharp absorption band around 1640 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aryl ketone. The position of this band is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the 2'-hydroxyl group.

-

C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

-

C-O Stretching: The C-O stretching vibration of the phenolic groups typically appears in the fingerprint region, around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

Instrumentation:

-

A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the ion source, where it is vaporized.

-

Bombard the vaporized molecules with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

Mass Analysis and Detection:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and several fragment ion peaks.

| m/z | Proposed Fragment | Neutral Loss |

| 166 | [C₉H₁₀O₃]⁺• (Molecular Ion) | - |

| 137 | [C₈H₉O₂]⁺ | •CH₃ |

| 121 | [C₇H₅O₂]⁺ | •C₂H₅ |

| 93 | [C₆H₅O]⁺ | •C₃H₅O |

Causality Behind Fragmentation:

The fragmentation of this compound in an EI source is predictable and provides valuable structural information.

Figure 1: Proposed primary fragmentation pathways of this compound in EI-MS.

-

Molecular Ion (m/z 166): The peak at m/z 166 corresponds to the intact molecule with one electron removed.

-

Loss of a Methyl Radical (m/z 137): Cleavage of the bond between the carbonyl group and the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 137.

-

Loss of an Ethyl Radical (m/z 121): The most favorable fragmentation is typically the alpha-cleavage of the bond between the carbonyl carbon and the ethyl group, leading to the loss of an ethyl radical (•C₂H₅). This results in the formation of the stable 2,5-dihydroxybenzoyl cation at m/z 121, which is often the base peak in the spectrum.

-

Further Fragmentation (m/z 93): The fragment at m/z 121 can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form an ion at m/z 93.

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the proton and carbon skeletons, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further corroborates the proposed structure. This in-depth technical guide serves as a valuable resource for scientists and researchers, enabling the confident identification and utilization of this important chemical compound.

References

Physical and chemical characteristics of 2',5'-Dihydroxypropiophenone

An In-Depth Technical Guide to 2',5'-Dihydroxypropiophenone for Advanced Research

Introduction: Unveiling a Versatile Phenolic Ketone

This compound, also known as 2-propionylhydroquinone, is an aromatic ketone that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and cosmetic research. Its unique molecular architecture, featuring a hydroquinone ring substituted with a propionyl group, bestows upon it a compelling combination of chemical reactivity and biological activity. This guide provides an in-depth exploration of its physical and chemical characteristics, synthesis, and analytical methodologies, offering a critical resource for researchers, scientists, and drug development professionals. The inherent antioxidant properties, stemming from the easily oxidizable hydroquinone moiety, make it a valuable candidate for applications where oxidative stress is a key pathological factor.[1][2] Furthermore, its role as a versatile pharmaceutical intermediate allows for its incorporation into more complex molecular scaffolds, paving the way for the development of novel therapeutic agents.[3]

Molecular and Physicochemical Profile

A comprehensive understanding of the fundamental properties of this compound is paramount for its effective application in research and development. These characteristics govern its behavior in various chemical and biological systems.

Core Chemical Identity

The foundational identity of this compound is established by its structural and molecular identifiers.

-

IUPAC Name: 1-(2,5-dihydroxyphenyl)propan-1-one[4]

-

Synonyms: 2-Propionylhydroquinone, 2',5'-Dihydroxy-propiophenone[5]

-

CAS Number: 938-46-5[1]

-

Molecular Formula: C₉H₁₀O₃[4]

-

Molecular Weight: 166.17 g/mol [4]

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

For ease of reference, the key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Yellowish crystalline powder | [1] |

| Melting Point | 95-99 °C | [1] |

| Boiling Point | 254.38 °C (rough estimate) | [1] |

| pKa | 8.96 ± 0.48 (Predicted) | [1] |

| Solubility | Soluble in alcohol; insoluble in ether and benzene; sparingly soluble in cold water. | [1] |

| Stability | Stable under recommended storage conditions. | [1] |

| Incompatibilities | Strong oxidizing agents, Strong bases. | [1] |

Synthesis and Mechanistic Insight: The Fries Rearrangement

The synthesis of this compound is most effectively achieved via the Fries rearrangement of hydroquinone dipropionate.[6] This classic organic reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxyaryl ketone.[7][8] The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical as it facilitates the migration of the acyl group to the aromatic ring.[7]

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate. The temperature of the reaction plays a crucial role in directing the regioselectivity of the acylation. Lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-isomer.[7] In the case of hydroquinone dipropionate, the rearrangement yields the desired this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jddtonline.info [jddtonline.info]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H10O3 | CID 70312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 938-46-5 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Fries Rearrangement [organic-chemistry.org]

2',5'-Dihydroxypropiophenone CAS number 938-46-5 information

An In-Depth Technical Guide to 2',5'-Dihydroxypropiophenone (CAS 938-46-5): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 938-46-5, is a substituted aromatic ketone belonging to the hydroxyketone class of organic compounds. Its structure, featuring a propiophenone core with two hydroxyl groups on the phenyl ring, makes it a valuable and versatile intermediate in organic synthesis.[1] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, detail its synthesis with a focus on the Fries rearrangement, outline methods for its analytical characterization, explore its current and potential applications, and summarize essential safety protocols.

Section 1: Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The nomenclature, identifiers, and physical properties of this compound are summarized below.

Chemical Structure and Identifiers

The structure of this compound consists of a benzene ring substituted with hydroxyl groups at positions 2 and 5, and a propan-1-one group at position 1.

Figure 1: Chemical Structure of this compound.

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 938-46-5 | [2][3] |

| IUPAC Name | 1-(2,5-dihydroxyphenyl)propan-1-one | [2] |

| Molecular Formula | C₉H₁₀O₃ | [2][4] |

| Molecular Weight | 166.17 g/mol | [2][4] |

| Synonyms | Propiophenone, 2',5'-dihydroxy-; 1-Propanone, 1-(2,5-dihydroxyphenyl)- | [2][3] |

| InChI | InChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3 | [3][5] |

| InChIKey | CFQYIIXIHXUPQT-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CCC(=O)C1=C(C=C(C=C1)O)O | [5] |

| EC Number | 213-343-8 |[2] |

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection for reactions and purification methods.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light yellow solid / Yellowish-green needle-like crystals | [6][7] |

| Melting Point | 96 - 100 °C | [3][6] |

| Boiling Point | No data available | [6] |

| Solubility | Soluble in alcohol; Insoluble in ether and benzene; Almost insoluble in cold water. |[7] |

Section 2: Synthesis of this compound

The synthesis of hydroxyarylketones is a cornerstone of medicinal chemistry, and this compound is no exception. The most prominent and industrially relevant method for its preparation is the Fries rearrangement.[8]

Core Concept: The Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst.[8][9] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.

Mechanism Insight: The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, making the acyl group a more potent electrophile. This complex can then dissociate to form a highly reactive acylium ion.[9] The acylium ion subsequently attacks the electron-rich aromatic ring via electrophilic aromatic substitution. The substitution is ortho and para selective relative to the hydroxyl group. The regioselectivity can often be controlled by reaction temperature; lower temperatures tend to favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control), which is stabilized by forming a bidentate complex with the Lewis acid.[8]

Figure 2: General mechanism of the Fries Rearrangement.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from hydroquinone, adapted from established procedures for similar hydroxyacetophenones.[10][11][12] The process is a two-step, one-pot synthesis involving esterification followed by the Fries rearrangement.

Step 1: Esterification of Hydroquinone

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine hydroquinone (1 mole equivalent) and propionic anhydride (2.2 mole equivalents).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid.

-

Heat the mixture gently (e.g., 100 °C) with stirring for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the hydroquinone is fully consumed.

-

Allow the mixture to cool. The intermediate, hydroquinone dipropionate, is typically used directly in the next step without purification.

Step 2: Fries Rearrangement

-

To the crude hydroquinone dipropionate, add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, ~3 mole equivalents) in portions to control the initial exothermic reaction.

-

After the addition is complete, slowly heat the reaction mixture in an oil bath to 120-160 °C for 2-3 hours.[11] The evolution of HCl gas should be observed (use a gas trap).

-

Monitor the reaction by TLC. The mixture will become a pasty, often colored mass.[11]

-

After completion, cool the flask to room temperature.

-

Perform hydrolysis by carefully and slowly adding the reaction mass to a mixture of crushed ice and concentrated hydrochloric acid.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol or hot water) to yield pure this compound.

Figure 3: Workflow for the synthesis and purification of this compound.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for the structural elucidation of this compound.

Table 3: Predicted and Observed Spectroscopic Data

| Technique | Expected/Observed Features | Source(s) |

|---|---|---|

| ¹H NMR | - Aromatic protons (~6.8-7.3 ppm).- Phenolic -OH protons (broad singlets, ~9-12 ppm).- Methylene protons (-CH₂-) of the propyl group (quartet, ~2.9 ppm).- Methyl protons (-CH₃) of the propyl group (triplet, ~1.1 ppm). | [13][14][15] (by analogy) |

| ¹³C NMR | - Carbonyl carbon (C=O) (~200 ppm).- Aromatic carbons (~115-155 ppm).- Methylene carbon (-CH₂-) (~35 ppm).- Methyl carbon (-CH₃) (~8 ppm). | [2] (by analogy) |

| FT-IR (cm⁻¹) | - Broad O-H stretch (~3200-3500 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Carbonyl (C=O) stretch (~1640-1660 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). | [2][3][16] |

| Mass Spec. (EI) | - Molecular Ion (M⁺) at m/z = 166. |[3] |

Note: NMR data are predicted based on the known spectra of the closely related compound 2',5'-dihydroxyacetophenone and general chemical shift principles.

Section 4: Key Applications and Biological Significance

While primarily known as a synthetic intermediate, the structural motifs within this compound suggest several high-value applications.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key building block for more complex molecules. For instance, it can undergo aldol condensation reactions with aromatic aldehydes to produce 2',5'-dihydroxychalcones. This class of compounds has been investigated for various pharmacological activities, including significant cytotoxic effects against tumor cell lines, highlighting its utility in developing potential antineoplastic agents.[17]

Structural Analog to a MALDI-MS Matrix

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a vital analytical technique, especially in proteomics. The effectiveness of MALDI-MS relies on a "matrix" compound that co-crystallizes with the analyte (e.g., a protein) and absorbs laser energy, facilitating soft ionization.

This compound is a close structural analog of 2',5'-dihydroxyacetophenone (DHAP) , a widely used and highly effective MALDI matrix for the analysis of peptides, proteins, and glycoproteins, particularly in the 8-100 kDa mass range.[18][19][20] The shared 2,5-dihydroxyphenyl ketone scaffold is adept at absorbing UV laser energy (typically 337 nm from a nitrogen laser) and promoting the necessary proton transfer for analyte ionization. The study of this compound and its derivatives could lead to the development of novel matrices with improved properties.

Figure 4: The basic principle of MALDI-TOF Mass Spectrometry.

Potential Biological and Pharmacological Activity

The dihydroxyphenyl moiety is a well-known pharmacophore associated with antioxidant properties. Research into structurally related compounds suggests potential bioactivity for this compound itself:

-

Anti-inflammatory Effects: 2',5'-Dihydroxyacetophenone has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 by blocking the ERK1/2 and NF-κB signaling pathways in macrophage cell lines.[7]

-

Anti-melanogenic Activity: The same analog, isolated from natural sources, has demonstrated the ability to inhibit melanin production, suggesting potential applications in cosmetics and dermatology for treating hyperpigmentation.[15]

Given these findings, this compound is a strong candidate for screening in anti-inflammatory, antioxidant, and dermatological assays.[21][22][23]

Section 5: Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent. This compound possesses specific hazards that must be managed with appropriate precautions.

Table 4: GHS Hazard and Precautionary Information

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | P264: Wash skin thoroughly after handling. | [2][24] |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][24] |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [2][24] |

| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[2][24] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[24]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves (e.g., nitrile).[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry cleanup procedures and place it in a suitable, labeled container for disposal.[24]

Conclusion

This compound (CAS 938-46-5) is a chemical of significant interest due to its role as a synthetic precursor and its potential for novel applications. Its efficient synthesis via the Fries rearrangement makes it readily accessible for research and development. The structural similarity to established MALDI-MS matrices and the demonstrated biological activities of its analogs position it as a promising candidate for further investigation in materials science, analytical chemistry, and pharmacology. A thorough understanding of its properties, synthesis, and safety, as outlined in this guide, is essential for any scientist looking to unlock its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H10O3 | CID 70312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dihydroxypropiophenone [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. Fries Rearrangement [organic-chemistry.org]

- 10. 2',5'-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 11. 2,5-dihydroxyacetophenone synthesis , Hive Methods Discourse [chemistry.mdma.ch]

- 12. Synthetic utility and mechanistic implications of the Fries rearrangement of hydroquinone diesters in boron trifluoride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2',5'-Dihydroxyacetophenone(490-78-8) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 2,5-Dihydroxyphenylethanone: an anti-melanogenic bioactive compound isolated from Ganoderma cochlear - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and cytotoxicity of 2,5-dihydroxychalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. store.bruker.com [store.bruker.com]

- 19. 2,5-Dihydroxyacetophenone: a matrix for highly sensitive matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of proteins using manual and automated preparation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis [mdpi.com]

- 24. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 2',5'-Dihydroxypropiophenone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5'-Dihydroxypropiophenone, a significant hydroxyaryl ketone intermediate in organic synthesis. Delving into its historical discovery through the Fries rearrangement, this document details the mechanistic principles that govern its formation. A validated, step-by-step synthesis protocol is provided, grounded in the authoritative procedures of Organic Syntheses. The guide further explores the compound's physicochemical properties, supported by a thorough analysis of its spectroscopic data, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. While direct and extensive biological evaluations of this compound are not widely published, this guide synthesizes available information on related compounds to discuss its potential as a scaffold in drug discovery, particularly concerning its antioxidant and anti-inflammatory properties. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this versatile chemical building block.

Introduction and Chemical Identity

This compound, systematically named 1-(2,5-dihydroxyphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone core substituted with two hydroxyl groups on the phenyl ring at the 2' and 5' positions. Its chemical structure confers upon it the properties of a phenol and a ketone, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 938-46-5 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-(2,5-dihydroxyphenyl)propan-1-one | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | 96-98 °C | --INVALID-LINK-- |

Discovery and Historical Synthesis: The Fries Rearrangement

The synthesis of hydroxyaryl ketones, such as this compound, is historically and practically linked to the Fries rearrangement , a name reaction of significant importance in organic chemistry. Named after the German chemist Karl Theophil Fries, this reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[1]

The primary route to this compound is the Fries rearrangement of hydroquinone dipropionate. While a specific entry for the synthesis of this compound is not detailed in the early volumes of Organic Syntheses, the procedure for the closely related 2,5-dihydroxyacetophenone is described, with a note that the same method can be applied to hydroquinone dipropionate to produce this compound in good yields.[2] This historical context places the discovery and synthesis of this compound firmly within the broader exploration of the Fries rearrangement for the preparation of valuable acylphenols.

The Underlying Mechanism: Causality in Experimental Design

Understanding the mechanism of the Fries rearrangement is crucial for controlling the reaction and optimizing the yield of the desired product. The reaction proceeds through the formation of an acylium ion intermediate, and the choice of reaction conditions directly influences the regioselectivity (ortho vs. para substitution).

The key steps are as follows:

-

Coordination of the Lewis Acid: The Lewis acid (commonly AlCl₃) coordinates to the carbonyl oxygen of the ester. This is the more electron-rich oxygen atom, making it a better Lewis base than the phenolic oxygen.

-

Formation of the Acylium Ion: This coordination polarizes the ester bond, leading to the cleavage of the acyl group and the formation of a resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide-Lewis acid complex. This is an electrophilic aromatic substitution reaction.

-

Hydrolysis: The final product, the hydroxyaryl ketone, is liberated upon workup with aqueous acid, which hydrolyzes the aluminum complexes.

The regioselectivity of the Fries rearrangement is temperature-dependent. Lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product.[1] This is a classic example of kinetic versus thermodynamic control. The ortho product can form a more stable chelate with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.

Figure 1: Generalized mechanism of the Fries rearrangement, illustrating the pathway to ortho and para hydroxyaryl ketones.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the procedure for 2,5-dihydroxyacetophenone in Organic Syntheses, Collective Volume 4, which is noted as being applicable for the synthesis of this compound from hydroquinone dipropionate.[2]

Materials and Reagents

-

Hydroquinone dipropionate

-

Anhydrous aluminum chloride (AlCl₃)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ethanol (for recrystallization)

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a dry round-bottomed flask equipped with an air condenser protected by a calcium chloride tube, a finely powdered mixture of hydroquinone dipropionate and anhydrous aluminum chloride (in a molar ratio of approximately 1:3) is placed.

-

Heating and Reaction: The flask is gently heated in an oil bath. The temperature is slowly raised to 110-120 °C, at which point the evolution of hydrogen chloride gas should be observed. The temperature is then further increased to 160-165 °C and maintained for approximately 3 hours. During this time, the reaction mixture will typically become pasty and may change color.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is carefully treated with crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting solid product is collected by suction filtration and washed thoroughly with cold water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions corresponding to its functional groups. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. A strong absorption peak around 1640-1680 cm⁻¹ corresponds to the C=O stretching of the ketone. Additional peaks in the aromatic region (around 1600-1450 cm⁻¹) represent the C=C stretching vibrations of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show signals for the aromatic protons, the hydroxyl protons (which may be broad and exchangeable), and the protons of the ethyl group (a quartet and a triplet). The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl and acyl groups.

-

¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon would appear significantly downfield (around 200 ppm). The aromatic carbons would resonate in the typical aromatic region (110-160 ppm), with the carbons attached to the oxygen atoms shifted further downfield. The two carbons of the ethyl group would appear in the upfield aliphatic region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern would be expected to involve characteristic losses. A prominent fragment would likely result from the alpha-cleavage of the bond between the carbonyl group and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to give a fragment at m/z 137. Further fragmentation of the aromatic ring and loss of small molecules like CO would also be anticipated.

Biological Activity and Applications in Drug Development

While this compound is primarily recognized as a synthetic intermediate, its structural motifs suggest potential biological activities. The dihydroxyphenyl moiety is a common feature in many natural and synthetic compounds with antioxidant properties.

Potential Antioxidant Activity

Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom from their hydroxyl groups to scavenge free radicals. The presence of two hydroxyl groups on the aromatic ring of this compound suggests that it may possess antioxidant activity. However, specific in vitro studies quantifying this activity (e.g., DPPH or ABTS assays with reported IC₅₀ values) for this particular compound are not extensively documented in the available literature.

Role as a Precursor in the Synthesis of Bioactive Molecules

This compound serves as a valuable starting material for the synthesis of a variety of more complex molecules with demonstrated biological activities. For instance, it can be used in the synthesis of chalcones, which are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The hydroxyl and ketone functionalities provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular scaffolds for drug discovery programs.

Potential Anti-inflammatory and Cytotoxic Effects

The structural similarity of this compound to other phenolic compounds that exhibit anti-inflammatory and cytotoxic activities suggests that it may also possess such properties. For example, many natural phenols and flavonoids are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). However, direct experimental evidence and quantitative data (e.g., IC₅₀ values against specific cell lines or enzymes) for this compound are limited in the current scientific literature. Further investigation is warranted to fully elucidate its pharmacological profile.

Conclusion

This compound is a historically significant and synthetically useful hydroxyaryl ketone. Its preparation via the Fries rearrangement is a classic example of a named reaction in organic chemistry, with a well-understood mechanism that allows for rational control of the synthesis. While its own biological activities have not been extensively explored, its structure suggests potential as an antioxidant and its role as a precursor to other bioactive compounds is established. This technical guide provides a solid foundation for researchers interested in the synthesis, characterization, and further exploration of the potential applications of this versatile molecule in medicinal chemistry and drug development.

References

An In-Depth Technical Guide to Potential Research Areas for 2',5'-Dihydroxypropiophenone

Introduction

2',5'-Dihydroxypropiophenone (DHPP), with the CAS Number 938-46-5, is a phenolic compound belonging to the hydroxypropiophenone class.[1][2] Its structure, featuring a propiophenone skeleton substituted with two hydroxyl groups on the phenyl ring, makes it a subject of significant interest for researchers in medicinal chemistry, organic synthesis, and materials science. The hydroquinone moiety within its structure is a well-known pharmacophore associated with antioxidant properties, suggesting a range of potential biological activities for DHPP. This guide provides an in-depth analysis of promising research avenues for DHPP, grounded in established scientific principles and supported by detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this versatile molecule.

Chemical and Physical Properties

A foundational understanding of this compound's properties is crucial for designing and interpreting research studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| IUPAC Name | 1-(2,5-dihydroxyphenyl)propan-1-one | [1] |

| Appearance | Pale yellow to yellow crystalline powder | |

| Melting Point | 100 - 103 °C | |

| CAS Number | 938-46-5 | [1][2] |

Part 1: Synthesis of this compound and Its Derivatives

As a key intermediate, the efficient synthesis of DHPP is a prerequisite for its extensive investigation. Furthermore, its chemical structure lends itself to the synthesis of a variety of derivatives with potentially enhanced biological activities.

Proposed Synthesis of this compound via Fries Rearrangement

The Fries rearrangement of hydroquinone dipropionate is a promising and established method for the synthesis of DHPP. This reaction is analogous to the well-documented synthesis of 2',5'-dihydroxyacetophenone from hydroquinone diacetate.

Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol:

Step 1: Synthesis of Hydroquinone Dipropionate

-

To a mixture of hydroquinone (1 mole) and propionic anhydride (2.2 moles), add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any unreacted acid and anhydride, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure hydroquinone dipropionate.

Step 2: Fries Rearrangement to this compound

-

In a dry round-bottom flask equipped with a reflux condenser and a gas absorption trap, place finely powdered hydroquinone dipropionate (1 mole) and anhydrous aluminum chloride (2.5 moles).

-

Heat the mixture in an oil bath gradually to 120-140 °C. The evolution of hydrogen chloride gas should be observed.

-

Maintain the temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then carefully add crushed ice to decompose the aluminum chloride complex.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Synthesis of Bioactive Derivatives

DHPP is an excellent starting material for the synthesis of various classes of compounds with known biological activities, including chalcones, flavones, and chromones.

1.2.1. Synthesis of 2',5'-Dihydroxychalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer effects.[3] They can be synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

General Reaction Scheme:

Caption: General synthesis of 2',5'-dihydroxychalcone derivatives.

1.2.2. Synthesis of Flavones and Chromones

Flavones and chromones are important classes of heterocyclic compounds with diverse biological activities. They can be synthesized from 2'-hydroxyacetophenones (and by extension, this compound) through several methods, including the Baker-Venkataraman rearrangement followed by cyclization, or through oxidative cyclization of chalcone intermediates.[4][5][6]

Part 2: Potential Pharmacological Research Areas

The structural features of DHPP, particularly the hydroquinone moiety, suggest several promising avenues for pharmacological investigation.

Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds are known to possess anti-inflammatory properties. The closely related compound, 2',5'-dihydroxyacetophenone (DHAP), has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] DHAP significantly inhibits nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) expression and decreases the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] This anti-inflammatory effect is mediated through the blockade of the extracellular signal-related kinase (ERK) 1/2 and nuclear factor-kappa B (NF-κB) signaling pathways.[7][8] Given the structural similarity, it is highly probable that DHPP will exhibit a similar, if not more potent, anti-inflammatory profile.

Proposed Experimental Workflow:

Caption: Experimental workflow for evaluating the anti-inflammatory activity of DHPP.

Detailed Protocols:

-

In Vitro Anti-inflammatory Assay:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Pre-treat the cells with various concentrations of DHPP for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the production of nitric oxide (NO) in the culture supernatant using the Griess assay.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Analyze the protein expression of iNOS, COX-2, and the phosphorylation status of ERK and NF-κB by Western blotting.

-

Evaluate the mRNA expression of iNOS, TNF-α, and IL-6 using qRT-PCR.

-

-

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema):

-

Administer DHPP orally or intraperitoneally to rats at different doses.

-

After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema compared to the control group.

-

At the end of the experiment, sacrifice the animals and perform histopathological analysis of the paw tissue.

-

Anticancer Activity

Scientific Rationale: The development of novel anticancer agents remains a high priority in medical research. Chalcones derived from 2',5'-dihydroxyacetophenone have demonstrated significant cytotoxic activity against various cancer cell lines.[9] For instance, a series of 2',5'-dihydroxychalcones showed that compounds with electron-withdrawing substituents on the B-ring exhibited potent cytotoxicity.[9] A derivative, 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, was found to inhibit the growth of WiDr colon cancer cells with an IC50 of 16 µM. A toxicity study on this compound indicated that at doses of 300-5000 mg/kg/day, it did not show any acute toxic symptoms.[10] These findings strongly suggest that DHPP can serve as a scaffold for the synthesis of novel chalcones with potent and selective anticancer activity.

Proposed Research Directions:

-

Synthesis and Screening of a DHPP-derived Chalcone Library: Synthesize a library of 2',5'-dihydroxychalcones by reacting DHPP with a diverse range of substituted aromatic aldehydes.

-

In Vitro Cytotoxicity Screening: Screen the synthesized chalcones against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC3 (prostate), and HT-29 (colon)) using the MTT assay to determine their IC50 values.

-

Mechanism of Action Studies: For the most potent compounds, investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

Illustrative Data from a Related Study: A study on 2'-chloro-2,5-dihydroxychalcone, a derivative of a close analog, reported a potent IC50 value.

| Compound | IC50 (µg/mL) |

| 2'-chloro-2,5-dihydroxychalcone | 0.31 |

Source: Synthesis and Cytotoxicity of 2,5-dihydroxychalcones and Related Compounds[9]

Neuroprotective Effects

Scientific Rationale: Neurodegenerative diseases are characterized by progressive loss of neuronal structure and function. Oxidative stress is a key contributor to neuronal damage. Hydroquinone, the core structural motif of DHPP, has demonstrated neuroprotective potential in an experimental model of ischemic stroke by attenuating blood-brain barrier disruption.[7][11] Furthermore, many phenolic compounds exhibit neuroprotective effects through their antioxidant and anti-inflammatory properties.[1] Given its hydroquinone structure, DHPP is a promising candidate for investigation as a neuroprotective agent.

Proposed Experimental Approach:

Workflow for Neuroprotection Studies:

Caption: In vitro and in vivo models for assessing neuroprotective effects of DHPP.

Detailed Protocols:

-

In Vitro Neuroprotection Assay:

-

Culture SH-SY5Y neuroblastoma cells.

-

Pre-treat the cells with various concentrations of DHPP for 1-2 hours.

-

Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

After 24 hours, assess cell viability using the MTT assay.

-

Measure the intracellular reactive oxygen species (ROS) levels using the DCFH-DA assay.

-

-

In Vivo Neuroprotection Assay (Ischemic Stroke Model):

-

Use a rat model of transient focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model.

-

Administer DHPP either before (pre-treatment) or after (post-treatment) the ischemic event.

-

Evaluate neurological deficits at various time points post-ischemia.

-

Measure the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Perform immunohistochemical analysis of brain tissue for markers of apoptosis and inflammation.

-

Part 3: Pharmacokinetic and Toxicological Profile

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) profile is critical for its development as a therapeutic agent.

In Silico ADME-Tox Prediction

Rationale: Before embarking on expensive and time-consuming in vitro and in vivo studies, in silico tools can provide valuable initial insights into the potential pharmacokinetic and toxicological properties of a compound. Web-based platforms like SwissADME and ProTox-II can predict a range of parameters based on the molecule's structure.[9][11][12]

Proposed In Silico Analysis:

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Platform: Use the SwissADME web server.[12]

-

Parameters to Analyze:

-

Physicochemical Properties: Molecular Weight, LogP, Water Solubility.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) inhibition.

-

Drug-likeness: Lipinski's Rule of Five, bioavailability score.

-

Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.

-

-

Toxicity Prediction: Use a platform like ProTox-II to predict organ toxicity and toxicological endpoints.

Proposed In Vitro and In Vivo Pharmacokinetic and Toxicology Studies

Experimental Protocols:

-

In Vitro Permeability Assay (Caco-2):

-

Culture Caco-2 cells on permeable supports to form a confluent monolayer that mimics the intestinal epithelium.

-

Apply DHPP to the apical side and measure its appearance on the basolateral side over time to determine the apparent permeability coefficient (Papp).

-

-

In Vivo Pharmacokinetic Study:

-

Administer a single dose of DHPP to rats or mice via oral and intravenous routes.

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of DHPP using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

-

-

Acute and Sub-chronic Toxicity Studies:

-

Conduct acute toxicity studies in mice or rats according to OECD guidelines to determine the LD50.[10]

-

Perform sub-chronic toxicity studies involving repeated daily administration of DHPP for 28 or 90 days.

-

Monitor for clinical signs of toxicity, changes in body weight, food and water consumption.

-

At the end of the study, perform hematological and biochemical analyses, as well as histopathological examination of major organs.[10]

-

Part 4: Applications in Organic Synthesis and Materials Science

Beyond its potential pharmacological applications, the chemical structure of DHPP makes it a valuable building block in organic synthesis and a candidate for use in materials science.

Precursor for Heterocyclic Compounds

The dihydroxy and ketone functionalities of DHPP make it an ideal starting material for the synthesis of various heterocyclic compounds, such as flavones, chromones, and aurones, which are known for their diverse biological activities.[4][5][6][13]

Monomer for High-Performance Polymers